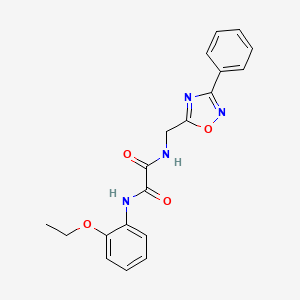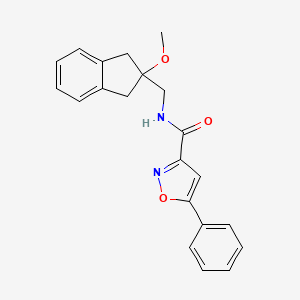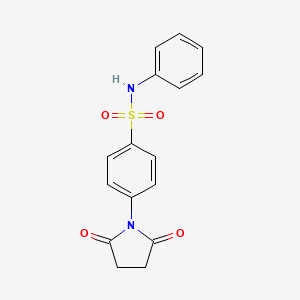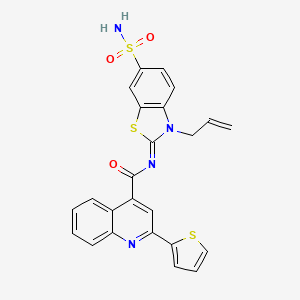
N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide, also known as EPOA, is a novel compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the class of oxalamide derivatives and has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Oxadiazole derivatives, including the compound , have shown significant activity against bacterial strains such as Salmonella typhi. This suggests potential use in developing new antibacterial agents, particularly for treating typhoid fever, which is caused by S. typhi .
Agricultural Chemicals
In agriculture, these compounds have been evaluated for their effectiveness against plant pathogens. They exhibit nematocidal activity against Meloidogyne incognita and antifungal activity against Rhizoctonia solani, indicating their potential as low-risk chemical pesticides .
Material Science
The stability and reactivity of oxadiazole derivatives make them suitable for material science applications. Their robustness can be utilized in creating novel materials with specific properties, such as enhanced durability or targeted reactivity for industrial processes .
Environmental Science
Given their biological activity, these compounds could be used in environmental science to control microbial populations in water treatment facilities or as part of bioremediation strategies to degrade pollutants .
Biochemical Research
In biochemistry, the compound’s interaction with various enzymes and receptors can be studied to understand its mechanism of action. This can lead to insights into cellular processes and the development of new biochemical tools .
Pharmacological Studies
The compound’s pharmacophore, the 1,2,4-oxadiazole ring, is known for its hydrolytic and metabolic stability, making it an excellent candidate for drug development. It can serve as a scaffold for creating novel drug molecules with improved efficacy and stability .
Eigenschaften
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-2-26-15-11-7-6-10-14(15)21-19(25)18(24)20-12-16-22-17(23-27-16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNMFZXZSBTBSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)


![4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,7,7-trimethyl-3-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B2355259.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2355261.png)
![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2355263.png)



![N-[4-(dimethylamino)benzyl]-1,5-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2355268.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2355269.png)
![6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355272.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B2355273.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-cyanobenzamide](/img/structure/B2355274.png)